6-(Trifluoromethyl)isoquinoline
Overview
Description
6-(Trifluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. The incorporation of a trifluoromethyl group into the isoquinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in pharmaceuticals, materials science, and organic synthesis due to its diverse applications and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Introduction of Trifluoromethyl Group: One common method involves the direct introduction of the trifluoromethyl group onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another approach involves the cyclization of precursors bearing pre-fluorinated benzene rings.
Industrial Production Methods:
- Industrial production often employs scalable synthetic routes that ensure high yield and purity. The use of metal catalysts and environmentally benign reagents is preferred to minimize waste and reduce environmental impact .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the trifluoromethyl group can be displaced by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound is also a suitable substrate for Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reaction conditions typically involving polar solvents and mild bases.
Cross-Coupling: Palladium catalysts and organoboron reagents are used under mild conditions, often in the presence of bases such as potassium carbonate.
Major Products:
Mechanism of Action
Target of Action
Isoquinolines are known to interact with a variety of biological targets due to their structural similarity to alkaloids .
Mode of Action
Isoquinolines typically interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Biochemical Pathways
Isoquinolines are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The compound’s molecular weight (19716 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Fluorinated isoquinolines are known to exhibit unique biological activities and light-emitting properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)isoquinoline. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known to be influenced by environmental conditions .
Scientific Research Applications
6-(Trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Biology and Medicine: The compound exhibits significant bioactivity, making it a valuable scaffold for the development of pharmaceuticals, including antineoplastic and antibacterial agents.
Materials Science: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other advanced materials.
Comparison with Similar Compounds
6-Fluoroisoquinoline: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
7-(Trifluoromethyl)isoquinoline: Another isomer with the trifluoromethyl group at a different position, leading to variations in chemical properties and applications.
Uniqueness:
Properties
IUPAC Name |
6-(trifluoromethyl)isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXLPXFDDMEXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608053 | |
Record name | 6-(Trifluoromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194375-62-6 | |
Record name | 6-(Trifluoromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The crystal structure of 4-(2,2-difluoroethyl)-2,4-dimethyl-6-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione is described as follows []:* Chemical Formula: C14H12F5NO2* Crystal System: Monoclinic* Space group: P21/c (no. 14)* Unit cell dimensions: a = 11.8292(10) Å, b = 11.0987(8) Å, c = 11.6480(10) Å* Angle beta: β = 115.282(11)°* Unit cell volume: V = 1382.8(2) Å3* Number of molecules in unit cell: Z = 4
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